(5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone
Overview
Description
(5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone: is a heterocyclic compound that features a thieno[2,3-d]imidazole core with a phenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing thiophene derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the phenyl ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: Its structure suggests it may interact with biological targets in a specific manner, making it a candidate for further research in drug discovery .
Industry: In industry, this compound can be used in the development of materials with specific properties, such as conductivity or stability. Its heterocyclic structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of (5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The thieno[2,3-d]imidazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole core and exhibit various biological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and are used in medicinal applications.
Uniqueness: What sets (5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)(phenyl)methanone apart is its combined thieno[2,3-d]imidazole and phenyl methanone structure, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications in both research and industry.
Properties
IUPAC Name |
(5,6-dimethyl-1H-thieno[2,3-d]imidazol-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-8-9(2)18-14-11(8)15-13(16-14)12(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSXLLEVTYHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1NC(=N2)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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